(2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of two methoxy groups on each of the phenyl rings and an amide linkage connecting the two aromatic systems through a propenamide chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxyaniline and 3,4-dimethoxybenzaldehyde.
Formation of the Amide Bond: The amide bond can be formed through a condensation reaction between the amine group of 2,4-dimethoxyaniline and the aldehyde group of 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst and under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and consistency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,4-Dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the additional methoxy groups on the second phenyl ring.
(2E)-N-(3,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Has methoxy groups on both phenyl rings but in different positions.
Uniqueness
The presence of multiple methoxy groups on both phenyl rings in (2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide may confer unique chemical and biological properties, such as enhanced solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-7-8-15(17(12-14)24-3)20-19(21)10-6-13-5-9-16(23-2)18(11-13)25-4/h5-12H,1-4H3,(H,20,21)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPPSMDZRHXLAO-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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